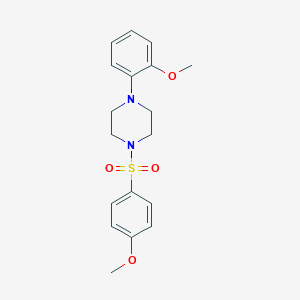

1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-23-15-7-9-16(10-8-15)25(21,22)20-13-11-19(12-14-20)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRPCELEJVOXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the methoxy-benzenesulfonyl and methoxy-phenyl groups. This can be achieved using appropriate sulfonyl chlorides and aryl halides in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

-

Serotonin Receptor Antagonism

- The compound has been studied as a potential antagonist for serotonin receptors, specifically the 5-HT7 receptor. Research indicates that it possesses a low binding affinity for the 5-HT1A receptor while showing potent antagonistic activity at the 5-HT7 receptor (Ki = 2.6 nM) . This makes it a candidate for further development as a radiotracer in positron emission tomography (PET) studies, which could enhance our understanding of serotonergic systems in the brain.

-

Anticancer Properties

- Recent studies have demonstrated that related compounds exhibit cytotoxic effects against various tumor cell lines. For instance, organosulfur compounds similar to those derived from piperazine structures have shown inhibition of tubulin polymerization and significant antiproliferative activity against cancer cells . This suggests that derivatives of 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine may also possess similar anticancer properties.

-

Uroselective Activity

- Another area of interest is the compound's potential in treating benign prostatic hyperplasia (BPH). Research indicates that modifications to piperazine structures can enhance their selectivity for alpha-adrenergic receptors, which are implicated in urinary flow regulation . This highlights the therapeutic potential of this compound in urology.

Synthesis and Development

The synthesis of this compound involves complex organic reactions that require careful control of conditions to ensure high yields and purity. The methodologies employed often utilize advanced techniques such as O-methylation and coupling reactions to achieve the desired structural configurations.

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Piperazine Derivatives

The biological activity of piperazine derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of structurally related compounds:

Key Trends in Activity

- Sulfonyl vs.

- Methoxy Position : 2-Methoxyphenyl substituents (target compound, [125I]p-MPPI) favor receptor interactions (e.g., serotonin-1A, dopamine D₂), while 4-methoxyphenyl groups (Compound 1c) are associated with antifungal activity .

- Bulkiness and Lipophilicity : Bulky substituents like 4-chlorobenzhydryl () improve cytotoxicity but may reduce blood-brain barrier penetration, limiting central nervous system applications.

Mechanistic Insights from Docking Studies

- Dopamine D₂ Receptor Binding : Derivatives with 2-methoxyphenyl and flexible piperidine/alkyl chains (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show optimal docking into the orthosteric site via π-π stacking and hydrogen bonding .

- Serotonin-1A Antagonism : The iodobenzamido group in [125I]p-MPPI occupies a hydrophobic pocket, while the 2-methoxyphenyl group interacts with polar residues, explaining its high affinity .

Therapeutic Potential and Limitations

- Anticancer Applications : Chlorobenzhydryl-piperazine derivatives () show broad cytotoxicity but lack selectivity for cancer cells.

- Neurological Targets : 2-Methoxyphenyl-substituted piperazines (e.g., target compound, ) are promising for CNS disorders due to dopamine/serotonin receptor modulation.

- Antifungal Activity : Hydrophilic substituents (Compound 1c) are critical for disrupting fungal virulence but may limit membrane permeability .

Biological Activity

1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 256.32 g/mol

- CAS Number : 121751-67-5

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

- Antioxidant Activity : Compounds in the piperazine class have shown to mitigate oxidative stress by reducing reactive oxygen species (ROS) production, which is crucial in preventing cell apoptosis and promoting cell survival .

- Enzyme Inhibition : The sulfonamide moiety often found in piperazine derivatives has been linked to enzyme inhibitory activities. For instance, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and infections .

- Antimicrobial Properties : Some studies have reported that piperazine derivatives exhibit significant antibacterial activity against various bacterial strains, suggesting a potential application in antibiotic development .

Antioxidant Activity

A study evaluating a series of piperazine derivatives revealed that compounds similar to this compound demonstrated significant protective effects on SH-SY5Y cells against HO-induced oxidative damage. The best-performing compound in this study reduced ROS levels and stabilized mitochondrial membrane potential .

Enzyme Inhibition Studies

Research on synthesized piperazine derivatives indicated strong inhibitory effects on AChE and urease, with some compounds achieving IC values as low as 2.14 µM, demonstrating their potential as therapeutic agents for conditions like Alzheimer’s disease and urinary tract infections .

Case Study 1: Neuroprotective Effects

In a controlled study, a derivative of piperazine was tested for neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines. Results showed that the compound significantly reduced cell death and improved cell viability through modulation of the IL-6/Nrf2 signaling pathway, highlighting its therapeutic potential in neurodegenerative diseases .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Summary of Biological Activities

Q & A

Basic: What are the key synthetic pathways for 1-(4-methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions. For example, asymmetric lithiation-trapping methods using s-BuLi and chiral ligands (e.g., sparteine) can yield enantiopure intermediates .

- Step 2: Sulfonylation of the piperazine nitrogen using 4-methoxy-benzenesulfonyl chloride under basic conditions (e.g., N,N-diisopropylethylamine in DCM) .

- Step 3: Functionalization of the second nitrogen with a 2-methoxyphenyl group via alkylation or reductive amination .

Key Optimization Parameters:

Basic: How is the compound structurally characterized?

Answer:

Advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Determines conformation (e.g., chair conformation of piperazine ring) and hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal packing) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃N₂O₄S: 399.1325) .

Advanced: How can conflicting pharmacological data for this compound be resolved?

Answer: Contradictions in receptor binding or activity often arise from:

- Structural Isomerism: Enantiomers or atropisomers may exhibit divergent biological profiles. Use chiral HPLC to separate isomers and test individually .

- Assay Variability: Standardize in vitro assays (e.g., dopamine D₂ vs. serotonin 5-HT₁A receptor affinity) using control compounds with known activity .

- Metabolic Stability: Differences in microsomal stability (e.g., CYP450-mediated degradation) can alter observed activity. Perform kinetic studies with liver microsomes .

Example Workflow:

Isolate enantiomers via chiral separation .

Test each enantiomer in parallel receptor-binding assays .

Correlate metabolic half-life (t₁/₂) with in vivo efficacy .

Advanced: What strategies improve the aqueous solubility of this lipophilic compound?

Answer: Modify physicochemical properties while retaining activity:

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the sulfonyl or methoxy positions .

- Co-crystallization: Formulate with co-formers (e.g., 4-methylbenzoic acid) to enhance solubility via hydrogen bonding .

- Nanoformulation: Use liposomal encapsulation or polymeric nanoparticles to improve bioavailability .

Solubility Data (Simulated):

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free Base | 0.05 | 10–15 |

| Hydrochloride Salt | 1.2 | 30–40 |

| Liposomal | 2.5 | 60–70 |

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

- Molecular Docking: Predict binding modes to targets (e.g., dopamine receptors) using AutoDock Vina or Schrödinger .

- QSAR Modeling: Relate structural descriptors (e.g., logP, polar surface area) to activity. For example:

- Methoxy Position: 2-Methoxy substitution enhances D₂ receptor affinity by 3-fold vs. 4-methoxy .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .

Key SAR Findings:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Sulfonyl → Carbonyl | ↓ Binding affinity (ΔG +2.1 kcal/mol) | |

| 2-Methoxy → 3-Methoxy | ↑ Selectivity for 5-HT₁A receptors |

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- Storage: Keep in airtight containers at –20°C to prevent degradation .

Hazard Data (Analogous Compounds):

| Hazard | Precaution |

|---|---|

| Skin Irritation (Cat. 2) | Immediate washing with soap/water |

| Oxidative Degradation | Avoid contact with strong oxidizers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.